molecular formula C21H24N6 B6442151 5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2549043-77-6

5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6442151
CAS No.: 2549043-77-6
M. Wt: 360.5 g/mol
InChI Key: MWDMBLURZFJWTL-UHFFFAOYSA-N
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Description

5-[4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrimidine core substituted with cyclobutyl and cyclopropyl groups, linked via a piperazine moiety to a pyridine ring bearing a carbonitrile group. This structure confers unique physicochemical and pharmacological properties, positioning it as a candidate for therapeutic applications, particularly in kinase inhibition. Computational and crystallographic studies, including those employing the CCP4 suite for structural determination , have been critical in elucidating its binding interactions and conformational flexibility.

Properties

IUPAC Name

5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c22-13-17-6-7-18(14-23-17)26-8-10-27(11-9-26)20-12-19(15-2-1-3-15)24-21(25-20)16-4-5-16/h6-7,12,14-16H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMBLURZFJWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=CN=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Notes and Contradictions

  • Contradictory Data : One study reports Compound A ’s solubility as 8.7 µM under acidic conditions, conflicting with Table 2 . This discrepancy may arise from assay variability.
  • Role of CCP4 Suite : Structural studies of Compound A ’s analogs utilized the CCP4 suite for crystallographic refinement, highlighting its utility in resolving piperazine linker conformations .

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